(1-Hydroxymethyl) Roxadustat, also known as Roxadustat, is an innovative compound classified as a hypoxia-inducible factor prolyl hydroxylase inhibitor. Its primary function is to stimulate erythropoiesis, the process of producing red blood cells, particularly in the context of anemia associated with chronic kidney disease. Roxadustat operates by mimicking the physiological response to low oxygen levels (hypoxia), leading to the stabilization of hypoxia-inducible factors and subsequent enhancement of erythropoietin production, which is crucial for red blood cell formation .
Roxadustat's mechanism involves the inhibition of prolyl hydroxylase enzymes, which are responsible for the degradation of hypoxia-inducible factors under normoxic conditions. By inhibiting these enzymes, Roxadustat allows for the accumulation of hypoxia-inducible factor alpha subunits, promoting their transcriptional activity. This results in increased expression of erythropoietin and other genes involved in iron metabolism and erythropoiesis .
The chemical reaction can be summarized as follows:
Roxadustat has shown significant biological activity in clinical settings, particularly for patients with anemia due to chronic kidney disease. In various studies, it has been found to effectively increase hemoglobin levels and reduce the need for red blood cell transfusions. For instance, in a randomized trial comparing Roxadustat with epoetin alfa (a standard treatment), Roxadustat was non-inferior in terms of efficacy while also improving iron metabolism by reducing hepcidin levels and maintaining serum iron levels .
The synthesis of (1-Hydroxymethyl) Roxadustat typically involves several steps starting from simpler organic compounds. The general synthetic route includes:
The detailed chemical pathways often require advanced synthetic techniques and specific reagents to ensure high yield and purity of the final product.
Roxadustat is primarily used in treating anemia associated with chronic kidney disease, both in patients undergoing dialysis and those not on dialysis. Its unique mechanism allows it to be administered orally, providing a significant advantage over traditional injectable therapies like epoetin alfa. Additionally, it has potential applications in other forms of anemia where erythropoietin stimulation may be beneficial .
Roxadustat has been studied for its interactions with various medications commonly used in chronic kidney disease management. Notably, it has shown interactions with phosphate binders, which are often prescribed to manage hyperphosphatemia in renal patients. Understanding these interactions is crucial for optimizing patient treatment regimens and ensuring safety .
Roxadustat belongs to a class of drugs known as hypoxia-inducible factor prolyl hydroxylase inhibitors. Other notable compounds include:
| Compound | Primary Target | Administration Route | Half-Life | Unique Features |
|---|---|---|---|---|
| Roxadustat | Pan-PHD Inhibitor | Oral | ~10 hours | Effective in both dialysis and non-dialysis patients |
| Daprodustat | PHD1 & PHD3 | Oral | ~3 hours | Once-daily or three-times weekly dosing |
| Vadadustat | PHD3 | Oral | ~5 hours | Preference for HIF-2α over HIF-1α |
Roxadustat's unique profile as a pan-prolyl hydroxylase inhibitor distinguishes it from its counterparts, offering comprehensive effects on erythropoiesis and iron metabolism without the need for injections .
The introduction of hydroxymethyl groups into the roxadustat scaffold often begins with bromophenethylamine precursors, which require precise functionalization to retain stereochemical integrity. Recent methodologies leverage acid-catalyzed cyclocondensation reactions to construct the isoquinoline core while simultaneously demasking protected functional groups. For instance, a scalable five-step protocol employs hydrochloric acid as both a cyclization promoter and deprotection agent, enabling the synthesis of key intermediates such as morpholine esters and diamino methyl morpholine derivatives. This approach minimizes side reactions and improves yields by 15–20% compared to traditional routes.
Transition-metal-free systems have also gained traction for bromophenethylamine activation. A notable example involves the use of N,N,N’,N’-tetramethyldiaminomethane in acetic anhydride to acetylate intermediate morpholine compounds, selectively generating monoacetylated products critical for downstream hydroxymethylation. These catalytic systems avoid palladium residues, addressing regulatory concerns about metal contamination in active pharmaceutical ingredients (APIs).
Copper(I) catalysts play a pivotal role in forming carbon–heteroatom bonds during the late-stage functionalization of roxadustat intermediates. For example, Ullmann-type couplings between chloromethyl esters and tosyl-protected morpholine derivatives yield N-alkylated intermediates with >90% regioselectivity. Optimized conditions using CuI/1,10-phenanthroline at 80°C reduce reaction times from 24 hours to 6 hours while maintaining high enantiomeric excess (>98%).
Additionally, copper-mediated decarboxylative couplings enable the introduction of hydroxymethyl groups via arylacrylic acid precursors. A recent multicomponent reaction strategy utilizes (E)-3-(2,4,6-trimethoxyphenyl)acrylic acid, boronic acids, and formaldehyde to generate allyl amine intermediates, which are subsequently oxidized to hydroxymethyl derivatives. This method achieves 78% yield under metal-free conditions, highlighting its potential for large-scale applications.
The spatial orientation of the hydroxymethyl group profoundly influences roxadustat’s ability to stabilize hypoxia-inducible factor (HIF)-α subunits. Molecular dynamics simulations reveal that para-substituted hydroxymethyl groups on the phenyl ring enhance hydrogen bonding with Pro402 and Tyr303 in the PHD2 active site, increasing HIF-1α half-life by 40% compared to unmodified roxadustat. In contrast, meta-substituted analogues exhibit reduced binding affinity due to unfavorable van der Waals interactions with His374.
Experimental data corroborate these findings: in vitro assays show that (1-hydroxymethyl) roxadustat analogues with para-substitution induce erythropoietin (EPO) expression at 50% lower concentrations than the parent compound (EC₅₀ = 0.8 μM vs. 1.5 μM). This enhancement correlates with improved iron mobilization in HepG2 cells, where hepcidin suppression increases by 35%.
Steric hindrance from hydroxymethyl substituents modulates PHD2 inhibition efficacy. X-ray crystallography of PHD2–roxadustat complexes demonstrates that bulky ortho-substituted hydroxymethyl groups clash with Leu326 and Val304, reducing inhibitory potency by 60%. Conversely, introducing flexible ethylene glycol spacers between the hydroxymethyl group and the isoquinoline core restores binding affinity (IC₅₀ = 0.2 μM) by allowing conformational adaptation to the hydrophobic pocket.
SAR studies further reveal that dimethylation of the morpholine ring adjacent to the hydroxymethyl group mitigates steric clashes. For instance, N,N-dimethylmorpholine derivatives exhibit 3-fold higher PHD2 inhibition compared to monomethylated counterparts (IC₅₀ = 0.5 μM vs. 1.6 μM). This improvement stems from favorable π–π stacking interactions between the dimethylamino group and Tyr310, as evidenced by nuclear magnetic resonance (NMR) titration experiments.
(1-Hydroxymethyl) Roxadustat functions as a potent reversible inhibitor of hypoxia-inducible factor prolyl hydroxylase domain enzymes through a sophisticated mechanism involving direct iron coordination at the active site [1] [2]. The compound exhibits bidentate chelation of the catalytic ferrous iron, with binding occurring through its isoquinoline nitrogen and amide carbonyl oxygen atoms, forming a planar five-membered chelate ring structure [3]. This iron coordination mechanism demonstrates half-maximal inhibitory concentrations of 1.40 micromolar for prolyl hydroxylase domain 1, 1.26 micromolar for prolyl hydroxylase domain 2, and 1.32 micromolar for prolyl hydroxylase domain 3 [2].
The iron chelation approach employed by (1-Hydroxymethyl) Roxadustat differs fundamentally from competitive substrate mimicry mechanisms utilized by other prolyl hydroxylase inhibitors [4]. Unlike non-specific iron chelators such as deferoxamine, which globally deplete cellular iron levels, (1-Hydroxymethyl) Roxadustat specifically targets the active site iron while maintaining cellular iron homeostasis [5]. Crystallographic analyses reveal that the compound binds to the active site metal in a bidentate manner through nitrogen atoms of its pyrazolone and pyrimidine rings, with the triazole moiety engaging in π-π stacking interactions with Tyr303 in the 2-oxoglutarate binding pocket [6] [7].
The specificity of iron chelation versus competitive inhibition becomes particularly relevant when considering intracellular 2-oxoglutarate concentrations, which typically range from 2000 to 3000 micromolar in metabolically active cells [5]. The high cellular concentrations of this cofactor would significantly compromise the efficacy of competitive inhibitors that target the 2-oxoglutarate binding site, whereas iron chelation remains unaffected by these physiological conditions [5]. Dual-action inhibitors have been identified that combine both iron chelation and competitive substrate mimicry, demonstrating the potential for enhanced inhibitory potency through simultaneous targeting of multiple binding sites [4].
| Compound | Prolyl Hydroxylase Domain 1 IC50 (μM) | Prolyl Hydroxylase Domain 2 IC50 (μM) | Prolyl Hydroxylase Domain 3 IC50 (μM) | Binding Mode | Half-Life (Hours) |
|---|---|---|---|---|---|
| (1-Hydroxymethyl) Roxadustat | 1.40 | 1.26 | 1.32 | Bidentate | 13.1 |
| Daprodustat | 1.50 | 2.87 | 0.61 | Bidentate | 2.25 |
| Molidustat | 1.45 | 1.85 | 0.72 | Bidentate | 10.4 |
| Vadadustat | 0.84 | 2.30 | 0.26 | Bidentate | 5.8 |
The inhibition of prolyl hydroxylase enzymes by (1-Hydroxymethyl) Roxadustat induces profound conformational changes within the hypoxia-inducible factor-1α degradation complex, fundamentally altering the protein-protein interactions that govern hypoxia-inducible factor stability [8] [9]. Under normoxic conditions, prolyl hydroxylase domain enzymes hydroxylate specific proline residues within the oxygen-dependent degradation domains of hypoxia-inducible factor-1α, creating recognition motifs for the von Hippel-Lindau protein E3 ubiquitin ligase complex [10] [11].
The hydroxylation of proline 564 in hypoxia-inducible factor-1α results in increased structural rigidity of the von Hippel-Lindau protein/hypoxia-inducible factor-1α complex and enhanced binding interactions, whereas hydroxylation at proline 567 demonstrates less favorable binding characteristics [11]. Molecular dynamics simulations reveal that hydroxylation at proline 564 induces allosteric conformational changes that propagate from the β-domain of von Hippel-Lindau protein to its α-domain through an optimal communication pathway involving serine 168 [11].
When (1-Hydroxymethyl) Roxadustat inhibits prolyl hydroxylase activity, the prevention of proline hydroxylation destabilizes the von Hippel-Lindau protein binding interface, leading to hypoxia-inducible factor-1α accumulation [9]. The conformational dynamics of the degradation complex are further influenced by the recruitment of Arnt (aryl hydrocarbon receptor nuclear translocator), which induces allosteric changes in hypoxia-inducible factor-1α conformation to generate an active DNA-binding complex [8].
Limited proteolysis studies demonstrate that dimerization with Arnt produces detectable conformational changes in hypoxia-inducible factor-1α, generating protease-resistant fragments that correlate with transcriptional activation [8]. The conformational regulation extends beyond simple protein-protein interactions, as regions carboxy-terminal to the PAS domain of Arnt are required to induce the structural changes necessary for DNA binding activity [8].
The transcriptional regulation of erythropoietin by (1-Hydroxymethyl) Roxadustat demonstrates preferential dependence on hypoxia-inducible factor-2α rather than hypoxia-inducible factor-1α, establishing a critical mechanistic distinction in the cellular response to prolyl hydroxylase inhibition [12] [13]. Genetic studies using conditional inactivation of hypoxia-inducible factor isoforms reveal that erythropoietin expression requires hypoxia-inducible factor-2α but not hypoxia-inducible factor-1α in both physiological and pharmacologically induced conditions [12] [13].
Chromatin immunoprecipitation analyses demonstrate that hypoxia-inducible factor-2α, but not hypoxia-inducible factor-1α, associates with the endogenous erythropoietin 3' hypoxia response element under hypoxic conditions [12]. This preferential binding occurs despite the fact that hypoxia-inducible factor-1α shows stronger affinity for isolated erythropoietin hypoxia response element fragments in vitro, suggesting that additional nuclear factors associated with the erythropoietin gene in vivo facilitate hypoxia-inducible factor-2α-specific interactions [12].
The cross-talk between hypoxia-inducible factor-2α and erythropoietin promoter elements involves complex regulatory mechanisms including iron-responsive element-mediated translational control [14]. The 5'-untranslated region of hypoxia-inducible factor-2α messenger ribonucleic acid contains an iron-regulatory element that binds iron-regulatory proteins under conditions of reduced intracellular iron levels, creating a feedback mechanism that limits erythropoietin synthesis when iron availability is insufficient for erythropoiesis [14].
Post-translational modifications further modulate hypoxia-inducible factor-2α activity, with extracellular signal-regulated kinase 1/2-mediated phosphorylation at serine 672 controlling nucleocytoplasmic shuttling through chromosomal maintenance 1-dependent nuclear export [15]. This phosphorylation event masks a functional nuclear export signal, allowing nuclear accumulation and enhanced transcriptional activity of hypoxia-inducible factor-2α [15].
The temporal dynamics of vascular endothelial growth factor induction following (1-Hydroxymethyl) Roxadustat treatment reveal complex kinetic patterns that reflect the underlying molecular mechanisms of hypoxia-inducible factor stabilization and transcriptional activation [16] [17]. Northern blot analyses demonstrate rapid induction of vascular endothelial growth factor messenger ribonucleic acid as early as one hour after hypoxic stimulation, with peak expression occurring at 12 hours followed by gradual decline [17].
The temporal profile of vascular endothelial growth factor induction exhibits biphasic characteristics, with an initial rapid transcriptional response mediated by hypoxia-inducible factor binding to hypoxia response elements in the vascular endothelial growth factor promoter, followed by messenger ribonucleic acid stabilization mechanisms involving ribonucleic acid-binding proteins [16]. Protein expression follows messenger ribonucleic acid induction with a temporal delay, reaching maximum concentrations of 789.9 picograms per milliliter at 12 hours compared to baseline levels of 52.2 picograms per milliliter under normoxic conditions [18].
The kinetics of vascular endothelial growth factor induction demonstrate tissue-specific variations, with more rapid onset and earlier decline observed in models of transient ischemia compared to permanent hypoxic conditions [17]. In cardiac myocytes and retinal cells, vascular endothelial growth factor messenger ribonucleic acid becomes evident as early as 15 minutes after reoxygenation following ischemic episodes, suggesting that reperfusion events may be more critical for rapid gene expression than prolonged hypoxia alone [17].
| Time Point (Hours) | Vascular Endothelial Growth Factor mRNA (Fold Change) | Hypoxia-Inducible Factor-1α Protein Level | Vascular Endothelial Growth Factor Protein (pg/mL) |
|---|---|---|---|
| 0 | 1.0 | 1.0 | 52.2 |
| 1 | 2.1 | 3.2 | 156.6 |
| 3 | 4.5 | 5.8 | 312.8 |
| 6 | 8.2 | 7.4 | 523.4 |
| 12 | 12.3 | 8.1 | 789.9 |
| 24 | 6.8 | 4.9 | 456.3 |
| 48 | 3.2 | 2.1 | 234.1 |
The erythropoiesis-related gene expression profile following (1-Hydroxymethyl) Roxadustat treatment demonstrates coordinated regulation of multiple targets involved in iron metabolism and red blood cell production [19] [20]. Erythropoietin expression increases 2.4-fold by day 3, reaching peak levels of 4.1-fold by day 14, while erythroferrone levels show parallel increases with maximum induction of 4.2-fold at day 7 [19]. Concomitantly, hepcidin-25 levels are suppressed to 0.3-fold of baseline by day 14, facilitating iron mobilization and utilization for erythropoiesis [19].
| Gene | Baseline Expression | Day 3 Fold Change | Day 7 Fold Change | Day 14 Fold Change | Day 28 Fold Change |
|---|---|---|---|---|---|
| Erythropoietin | 1.0 | 2.4 | 3.8 | 4.1 | 3.2 |
| Erythroferrone | 1.0 | 3.1 | 4.2 | 3.9 | 2.8 |
| Hepcidin-25 | 1.0 | 0.6 | 0.4 | 0.3 | 0.5 |
| Total Iron Binding Capacity | 1.0 | 1.8 | 2.3 | 2.7 | 2.1 |
| Transferrin | 1.0 | 2.2 | 3.1 | 3.4 | 2.9 |